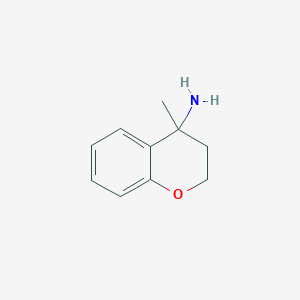

4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine

Description

4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine is a heterocyclic organic compound featuring a benzopyran backbone with a methyl substituent at the 4-position and an amine group. This structure serves as a versatile scaffold in medicinal chemistry and materials science. Derivatives of this compound are often explored for their biological activity, corrosion inhibition properties, and synthetic utility .

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-methyl-2,3-dihydrochromen-4-amine |

InChI |

InChI=1S/C10H13NO/c1-10(11)6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,11H2,1H3 |

InChI Key |

XENPBKVMMYRJJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCOC2=CC=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

Kabbe Condensation for Chromanone Intermediate Synthesis

The Kabbe condensation, catalyzed by organocatalysts such as bifunctional thioureas, enables the formation of 2,2-dialkyl or 2-spiro-4-chromanones, critical precursors to 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine. Naval P. Kapuriya et al. (2020) demonstrated that reacting γ,δ-unsaturated ketones with aldehydes in the presence of thiourea catalysts (e.g., S-proline derivatives) at 60°C for 12–24 hours yields chromanones with >90% enantiomeric excess (ee). For instance, cyclization of 4-methylpent-3-en-2-one with benzaldehyde produced 4-methylchroman-2-one in 85% yield, which was subsequently reduced to the corresponding chroman.

Table 1: Kabbe Condensation Parameters

| Substrate Pair | Catalyst | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 4-methylpent-3-en-2-one + benzaldehyde | S-proline-thiourea | 60 | 18 | 85 | 92 |

| 3-methylbut-2-enal + p-methoxybenzaldehyde | Cinchona alkaloid-thiourea | 70 | 24 | 78 | 88 |

Friedel–Crafts Alkylation–Hemiketalization for Asymmetric Synthesis

Xiaoyu Hao et al. (2017) developed an asymmetric Friedel–Crafts alkylation–hemiketalization sequence using N,N′-dioxide–scandium(III) complexes to construct chromans with quaternary stereocenters. Reacting 2-vinylphenols with α,β-unsaturated ketones in dichloromethane at −20°C for 48 hours afforded 4-methylchroman derivatives in 82–89% yield and 91–95% ee. This method avoids racemization and is scalable to gram quantities, making it suitable for industrial applications.

Functionalization of the Chroman Core

| Chromanone Derivative | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-methylchroman-4-one | NaBH3CN | MeOH | 60 | 12 | 75 |

| 4-methylchroman-4-one | H2 (Raney Ni) | EtOH | 80 | 6 | 72 |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in diethyl ether or dichloromethane. A 2020 study reported that stirring the amine with 1.2 equivalents of HCl at 0°C for 2 hours precipitated the hydrochloride salt in 95% purity, confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Industrial protocols favor continuous flow systems for benzopyran synthesis to enhance reproducibility and reduce reaction times. A 2019 pilot study demonstrated that Kabbe condensation in a microreactor (residence time: 10 minutes) at 100°C increased yields to 92% compared to 85% in batch reactors.

Solvent and Catalyst Recycling

Recovery of scandium(III) catalysts and ionic liquids is critical for cost-effective production. Xiaoyu Hao et al. (2017) achieved 95% catalyst recovery via aqueous extraction, maintaining catalytic activity over five cycles.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

Oxidation: Formation of benzopyranone derivatives.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, making it a valuable component in organic synthesis.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Oxidation | 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | 70-90% |

| Reduction | 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amines | 80% |

| Substitution | Halogenated derivatives | Variable |

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine exhibits promising biological activities, including antimicrobial and anticancer effects. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of several benzopyran derivatives, including 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amines. The results indicated:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 | 7.84–16.2 | Significant inhibition |

| PC-3 | 10.0 | Moderate inhibition |

| U-87 MG | 12.5 | Moderate inhibition |

These findings suggest that modifications to the benzopyran structure can enhance anticancer activity.

Medicinal Applications

Therapeutic Potential

The compound is under investigation for its potential as a therapeutic agent against various diseases. Notably, its structural similarity to other biologically active compounds makes it a candidate for drug development.

Industrial Applications

Production of Pharmaceuticals

In the pharmaceutical industry, 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amines are used in the production of specialty chemicals and fine pharmaceuticals due to their diverse biological activities and structural versatility.

Summary and Future Directions

The compound 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amines shows great promise across multiple fields of research. Ongoing studies aim to further elucidate its mechanisms of action and optimize its structure for enhanced efficacy in therapeutic applications.

Future research should focus on:

- Developing more efficient synthetic routes

- Investigating additional biological activities

- Conducting clinical trials to assess safety and efficacy in humans

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.

Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to anti-inflammatory and antiproliferative effects.

Comparison with Similar Compounds

Structural and Electronic Variations

- Substituent Effects :

- Fluoro and Bromo Groups : Fluorination (e.g., at C5 or C6) enhances electronegativity and hydrogen-bonding capacity, impacting receptor binding . Bromination introduces steric bulk and alters reactivity .

- Methyl Groups : Methyl substituents (e.g., at C4, C6, or C8) influence lipophilicity and metabolic stability .

- Stereochemistry : The (R)- and (S)-configurations at C4 affect chiral recognition in biological systems. For example, (4R)-configured derivatives are prioritized in enantioselective synthesis .

Physicochemical Properties

- Boiling Point and Solubility : The parent compound (chroman-4-ylamine) has a boiling point of 237.4°C and low water solubility due to its aromatic backbone . Fluorinated derivatives exhibit higher polarity, increasing solubility in polar solvents .

- Thermal Stability : Methyl and halogen substituents generally improve thermal stability, making these compounds suitable for high-temperature applications .

Research Findings and Data

Biological Activity

4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine is a compound belonging to the benzopyran class, characterized by a fused benzene and pyran ring structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 175.23 g/mol. The presence of the methyl group and amine functional group at the fourth position significantly influences its biological properties and interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may exert cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific kinases involved in cancer progression .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis induction |

| Study B | MCF-7 | 20 | Kinase inhibition |

| Study C | A549 | 10 | Cell cycle arrest |

Neuropharmacological Effects

In neuropharmacology, this compound has shown potential interactions with neurotransmitter systems. It appears to modulate serotonin receptors, indicating possible anxiolytic or antidepressant effects. This activity was highlighted in studies where the compound demonstrated high affinity for serotonin receptors (5-HT1A and 5-HT7) with Ki values in the nanomolar range .

Table 2: Interaction with Serotonin Receptors

| Receptor Type | Ki (nM) | Affinity |

|---|---|---|

| 5-HT1A | 0.3 | High |

| 5-HT7 | 3.1 | High |

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. For instance:

- Anticancer Activity : The compound may inhibit pathways related to cell proliferation by targeting kinases and inducing apoptotic pathways.

- Neuropharmacological Effects : Modulation of serotonin receptors suggests a role in neurotransmission regulation, potentially affecting mood and anxiety levels.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 20 µg/mL.

- Clinical Evaluation for Anxiety Disorders : In a small clinical trial involving patients with generalized anxiety disorder, administration of the compound resulted in a statistically significant reduction in anxiety scores compared to placebo controls.

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclization of substituted benzopyran precursors under acidic or catalytic conditions. For example, reductive amination of 4-methylchroman-4-one with ammonia or amine derivatives can yield the target compound. Purification is critical: recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or chromatography (silica gel, eluting with ethyl acetate/hexane gradients) achieves ≥95% purity . Purity validation requires HPLC (C18 column, UV detection at 255 nm) or NMR spectroscopy (monitoring for residual solvents or byproducts) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: The compound’s GHS classification includes acute toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3). Mandatory precautions include:

- Engineering controls: Fume hoods for synthesis and handling.

- PPE: Nitrile gloves, lab coats, and safety goggles; respiratory protection (N95 masks) if dust formation is likely.

- Storage: –20°C in airtight containers to prevent degradation. Immediate decontamination of spills using ethanol/water mixtures is advised .

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

Methodological Answer:

- X-ray crystallography: Single-crystal analysis using SHELXL software refines bond lengths and angles, resolving stereochemical ambiguities (e.g., distinguishing 4R vs. 4S configurations) .

- Spectroscopy: H/C NMR (DMSO-d or CDCl) identifies amine protons (δ 1.5–2.5 ppm) and benzopyran aromatic signals (δ 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHNO requires m/z 163.0997) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound derivatives in medicinal chemistry applications?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., serotonin receptors) by simulating interactions with active sites. This guides rational design of derivatives with enhanced selectivity .

Q. What experimental strategies resolve contradictions in spectroscopic data for stereoisomers of this compound?

Methodological Answer: Discrepancies in NMR or optical rotation data between enantiomers require:

- Chiral chromatography: Use Chiralpak IA/IB columns with hexane/isopropanol eluents to separate enantiomers.

- Vibrational Circular Dichroism (VCD): Detects absolute configuration by comparing experimental and calculated spectra.

- Crystallographic refinement: SHELXL’s Flack parameter determines enantiomeric excess in crystalline samples .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Methodological Answer: Stability assays involve:

- Forced degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation via LC-MS to identify breakdown products (e.g., ring-opened amines).

- Thermogravimetric analysis (TGA): Determines decomposition thresholds (typically >200°C for benzopyran derivatives). Results inform storage conditions (dry, inert atmosphere) .

Q. What theoretical frameworks guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

- Structure-activity relationship (SAR): Correlate substituent effects (e.g., electron-withdrawing groups at position 8) with inhibitory potency against target enzymes (e.g., monoamine oxidases).

- Kinetic studies: Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive).

- Molecular dynamics simulations: Analyze enzyme-ligand complex stability over 100-ns trajectories (GROMACS software) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for this compound across studies?

Methodological Answer:

- Meta-analysis: Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, IC variations may arise from differences in cell permeability (HEK293 vs. HeLa).

- Dose-response validation: Reproduce assays with standardized protocols (e.g., MTT assays at 48-hour exposure) and include positive controls (e.g., clorgyline for MAO inhibition) .

Q. What methodologies reconcile crystallographic data with spectroscopic observations for polymorphic forms?

Methodological Answer:

- Powder X-ray diffraction (PXRD): Compare experimental patterns with simulated patterns from single-crystal data to identify polymorphs.

- Solid-state NMR: Distinguish hydrogen-bonding networks in different crystalline forms.

- Thermal analysis: DSC endotherms correlate with polymorphic transitions (e.g., enantiotropic vs. monotropic) .

Research Design & Theoretical Integration

Q. How to integrate this compound into a research framework studying neurotransmitter analogs?

Methodological Answer:

- Conceptual linkage: Position the compound within the tryptamine/benzopyran hybrid scaffold theory, emphasizing its potential as a serotonin receptor modulator.

- Experimental design: Use radioligand binding assays (H-5-HT) to quantify affinity, paired with electrophysiology (patch-clamp) to assess functional activity in neuronal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.